Bienvenue dans la boutique en ligne BenchChem!

SYP-5

HIF-1 Inhibition IC50 Transcriptional Activity

SYP-5 is a selective HIF-1 inhibitor (IC50 250 nM) that uniquely blocks both PI3K/AKT and MAPK/ERK upstream pathways, effectively suppressing VEGF-driven angiogenesis and tumor cell invasion. Ideal for in vitro hypoxia studies and combination therapy research. Supplied as solid ≥98%, with validated solubility (55-62 mg/mL in DMSO). Distinguish your research with this precisely characterized tool compound.

Molecular Formula C18H16O3S
Molecular Weight 312.4 g/mol
Cat. No. B560119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSYP-5
Molecular FormulaC18H16O3S
Molecular Weight312.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H16O3S/c1-18(2)10-9-14-16(21-18)8-6-13(17(14)20)15(19)7-5-12-4-3-11-22-12/h3-11,20H,1-2H3/b7-5+
InChIKeyOMVURDVBYIJCOI-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SYP-5 HIF-1 Inhibitor: Basic Characteristics and Procurement Baseline for Preclinical Cancer Research


SYP-5 is a novel chalcone-based small molecule (CAS 1384268-04-5) characterized as a potent and selective inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) [1]. Its molecular formula is C18H16O3S with a molecular weight of 312.38 g/mol . SYP-5 inhibits hypoxia-induced upregulation of HIF-1α and HIF-1β proteins, thereby suppressing downstream targets such as VEGF and MMP-2, which are critical for tumor angiogenesis and metastasis [2]. The compound exhibits a reported IC50 of 250 nM for HIF-1 inhibition and is typically supplied as a solid with purity ≥98% .

Why SYP-5 Cannot Be Substituted with Generic HIF-1 Inhibitors: Critical Differences in Mechanism and Performance


HIF-1 inhibitors are a heterogeneous class with divergent mechanisms of action, ranging from direct HIF-1α translation inhibition (e.g., KC7F2) to selective HIF-2α antagonism (e.g., PT-2385) or broad-spectrum proteasome inhibition (e.g., Bortezomib) [1]. SYP-5 uniquely exerts its effect through a dual blockade of the PI3K/AKT and MAPK/ERK signaling cascades, which are upstream regulators of HIF-1α synthesis and stability [2]. This specific mechanism translates to distinct quantitative profiles in functional assays. For example, while SYP-5 inhibits HIF-1 transcriptional activity with an IC50 of 250 nM, other agents like YC-1 or LW6 require significantly higher micromolar concentrations (2-50 μM) to achieve comparable effects, and HIF-2α inhibitors like PT-2385 are completely inactive against HIF-1 . Therefore, substituting SYP-5 with a generic 'HIF inhibitor' will inevitably alter the biological outcome due to these differences in target engagement, potency, and pathway modulation.

Quantitative Comparative Evidence for SYP-5 HIF-1 Inhibitor: Differentiating Features Against Key Analogs


SYP-5 Exhibits Nanomolar Potency for HIF-1 Inhibition, Surpassing Key Comparators YC-1 and LW6

SYP-5 demonstrates a significantly lower half-maximal inhibitory concentration (IC50) for HIF-1 inhibition compared to other well-characterized small molecule inhibitors. While SYP-5 has a reported IC50 of 250 nM, YC-1 requires 13.8 μM (in Hep3B cells) and LW6 requires 4.4 μM to achieve comparable effects . This represents an over 55-fold and 17-fold higher potency for SYP-5 relative to YC-1 and LW6, respectively.

HIF-1 Inhibition IC50 Transcriptional Activity

SYP-5 Engages a Unique Dual-Pathway Mechanism Not Replicated by KC7F2 or Echinomycin

SYP-5 inhibits HIF-1 activity by suppressing both the PI3K/AKT and MAPK/ERK signaling pathways [1]. This dual-pathway engagement distinguishes it from other inhibitors like KC7F2, which acts as a translation inhibitor by blocking 4EBP1 and S6K phosphorylation [2], and Echinomycin, which directly inhibits HIF-1 DNA binding [3]. Unlike SYP-5, KC7F2 requires much higher concentrations (IC50 ~20 μM) and Echinomycin is a potent but structurally distinct cyclic peptide with potential for non-specific DNA intercalation [2][3].

Mechanism of Action PI3K/AKT MAPK/ERK HIF-1

SYP-5 Demonstrates Superior DMSO Solubility, Simplifying In Vitro Dosing Compared to More Insoluble Analogs

SYP-5 exhibits excellent solubility in DMSO, a critical vehicle for in vitro assays. Reported solubilities are 55 mg/mL (176.06 mM) from Adooq and 62 mg/mL (198.47 mM) from Selleck [1]. This is markedly higher than many structurally related chalcones and other HIF-1 inhibitors, which often require DMSO concentrations that can be cytotoxic or lead to precipitation in aqueous buffers. For example, while SYP-5 is readily soluble, LW6 has a DMSO solubility of only 11 mg/mL (25.26 mM) [2].

Solubility DMSO Formulation In Vitro

SYP-5 Suppresses Tumor Cell Migration and Invasion at Concentrations Comparable to HIF-2α Inhibitor PT-2385's Functional Range

In functional assays, SYP-5 significantly reduces tumor cell migration and invasion. Specifically, SYP-5 inhibits the migration and invasion of Hep3B and Bcap37 cells in a concentration-dependent manner [1]. It also reduces hypoxia- or VEGF-induced capillary tube formation in HUVECs at concentrations of 2, 10, and 50 μM . This functional anti-angiogenic and anti-invasive activity occurs in a similar micromolar range as PT-2385, a clinical-stage HIF-2α inhibitor, which suppresses tumor growth in xenografts at 3-10 mg/kg oral dosing but is inactive against HIF-1 .

Cell Migration Invasion Functional Assay Angiogenesis

SYP-5's In Vivo Potential is Supported by Chalcone Scaffold Safety Data, Distinguishing it from More Toxic Inhibitors

While direct in vivo efficacy data for SYP-5 is limited, the chalcone-based scaffold has a favorable safety profile. A closely related analog, compound 5d, was well-tolerated in acute intravenous toxicity studies in Swiss mice up to 200 mg/kg with no observed toxicity [1]. Another analog, compound 16e, showed no toxic adverse effects in a 10-day subchronic oral toxicity study in Kunming mice up to 50 mg/kg [2]. This contrasts with inhibitors like Bortezomib, which despite its potency, is known for significant clinical toxicities (e.g., peripheral neuropathy, thrombocytopenia) [3], and Echinomycin, which has high potency (IC50 29.4 pM) but also a narrow therapeutic window and potential for DNA intercalation [4].

In Vivo Toxicity Chalcone Safety

Optimal Research and Preclinical Application Scenarios for SYP-5 HIF-1 Inhibitor


In Vitro Dissection of HIF-1-Dependent Tumor Angiogenesis and Metastasis

Based on its dual inhibition of PI3K/AKT and MAPK/ERK pathways, SYP-5 is ideally suited for in vitro studies investigating HIF-1-mediated angiogenesis and metastasis [1]. Its ability to suppress VEGF-induced capillary tube formation in HUVECs at 2-50 μM and inhibit Hep3B/Bcap37 cell migration makes it a precise tool for dissecting these processes . Unlike broader inhibitors, SYP-5's specific upstream targeting allows for a cleaner interrogation of signaling node contributions to the hypoxic response.

Combination Therapy Studies Targeting Adaptive Resistance in Hypoxic Tumors

Given its nanomolar potency (IC50 250 nM) and distinct mechanism, SYP-5 is a strong candidate for combination therapy research [1]. Studies could explore its synergy with chemotherapy or targeted agents (e.g., EGFR inhibitors) in hypoxic tumor models, where HIF-1 activation is a major driver of therapeutic resistance . The favorable solubility profile (55-62 mg/mL in DMSO) facilitates its use in high-throughput combination screens and complex in vitro dosing regimens .

Preclinical Pharmacodynamic Studies in Xenograft Models of Solid Tumors

The chalcone scaffold's demonstrated safety margin in vivo (up to 200 mg/kg IV in mice for a close analog) supports the prioritization of SYP-5 for pharmacodynamic and efficacy studies in xenograft models [1]. Researchers can use SYP-5 to validate HIF-1 as a target in specific tumor types (e.g., hepatocellular carcinoma, breast cancer) and to correlate target engagement (reduction of HIF-1α, VEGF, MMP-2) with tumor growth inhibition and metastatic spread, as these biomarkers were effectively downregulated in vitro .

Benchmarking New HIF-1 Inhibitors as a Well-Characterized Reference Compound

Due to its well-defined mechanism (PI3K/AKT and MAPK/ERK inhibition) and publicly available potency and functional data, SYP-5 serves as an excellent reference compound for benchmarking newly developed HIF-1 inhibitors [1]. Its moderate potency (250 nM) and clean selectivity profile relative to HIF-2α inhibitors like PT-2385 make it a reliable standard for comparing target engagement and downstream functional effects in a variety of cellular and biochemical assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for SYP-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.